4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
4-Methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-derived carboxamide featuring a methoxy group at position 4, a methyl group at position 1, and a carboxamide moiety linked to a 2-(methylthio)phenyl substituent. This structure places it within a broader class of bioactive dihydropyridine and pyrimidine derivatives, which are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17-9-10(12(20-2)8-14(17)18)15(19)16-11-6-4-5-7-13(11)21-3/h4-9H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAFPQAKCVQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- IUPAC Name : 4-Methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Molecular Formula : CHNOS
- Molecular Weight : 288.35 g/mol
Antitumor Effects
Recent studies have highlighted the antitumor properties of this compound. In a xenograft model using Karpas-422 cells, administration at a dose of 160 mg/kg twice daily demonstrated robust antitumor effects. The compound's mechanism involves inhibition of the Polycomb Repressive Complex 2 (PRC2), which is crucial for transcriptional regulation in cancer cells. Specifically, it targets the EZH2 protein, a key enzyme in PRC2 activity, leading to reduced tumor growth and proliferation .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- EZH2 Inhibition : The compound has shown a high selectivity for EZH2 with an IC value of 0.002 μM in biochemical assays, indicating potent inhibition .
- Cell Cycle Regulation : By inhibiting EZH2, the compound affects the cell cycle progression in cancer cells, leading to apoptosis and reduced proliferation rates.
Clinical Trials
The compound is currently undergoing Phase I clinical trials aimed at evaluating its safety and efficacy in humans. Preliminary results suggest promising outcomes in patients with specific malignancies associated with dysregulated PRC2 function .
Comparative Analysis with Other Compounds
In comparison to other known inhibitors of PRC2, such as CPI-1205, 4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits superior potency and selectivity towards EZH2.
| Compound | IC (μM) | Selectivity |
|---|---|---|
| 4-Methoxy Compound | 0.002 | High |
| CPI-1205 | 0.032 | Moderate |
Comparison with Similar Compounds
Structural Analogues in Pyrimidine and Pyridine Families
Pyrimidine-Based Analogues
4-(4-Methoxyphenyl)-2-(Methylthio)-6-Oxo-1,6-Dihydropyrimidine-5-Carbonitrile
- Molecular Formula : C₁₃H₁₁N₃O₂S
- Molecular Weight : 273.31 g/mol
- Key Features :
- Pyrimidine core with methoxyphenyl and methylthio substituents.
- High melting point (300°C), indicative of thermal stability.
- IR and NMR data confirm the presence of nitrile (CN), carbonyl (C=O), and methylthio (S–CH₃) groups .
- Comparison :
- The pyrimidine core differs from the target compound’s pyridine ring but shares the 6-oxo and methylthio motifs.
- The nitrile group may enhance electronic properties compared to the carboxamide in the target compound.
N-[2-(Methylthio)-6-Oxo-1,6-Dihydropyrimidin-4-Yl]Formamide (4c)
- Molecular Formula : C₆H₇N₃O₂S
- Molecular Weight : 185.21 g/mol
- Key Features :
- Simpler pyrimidine structure with formamide and methylthio groups.
- High melting point (290–291°C) and confirmed via ¹H/¹³C NMR .
- Comparison :
- Smaller molecular weight and lack of methoxy/methyl groups reduce steric hindrance compared to the target compound.
Pyridine-Based Analogues
5-Chloro-1-[(3-Chlorophenyl)Methyl]-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Molecular Weight : 403.26 g/mol
- Key Features :
- Chlorine substituents at positions 1 and 5 on the pyridine ring.
- Carboxamide linked to a 4-methoxyphenyl group .
- Comparison :
N-(3-Chloro-2-Methylphenyl)-4-Methoxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide
- Molecular Formula : C₁₅H₁₅ClN₂O₃
- Molecular Weight : 306.74 g/mol
- Key Features :
- Chloro and methyl substituents on the phenyl ring.
- Shares the 4-methoxy-1-methyl-6-oxo-pyridine core with the target compound .
- Comparison :
- The 2-methyl-3-chlorophenyl group may alter lipophilicity and receptor binding compared to the 2-(methylthio)phenyl group.
Table 1: Key Properties of Target Compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|
| Target Compound* | C₁₅H₁₇N₂O₃S | 305.38 | Not reported | 2-(Methylthio)phenyl, 4-methoxy |
| 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | C₁₃H₁₁N₃O₂S | 273.31 | 300 | Nitrile, 4-methoxyphenyl |
| N-(3-Chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | C₁₅H₁₅ClN₂O₃ | 306.74 | Not reported | 3-Chloro-2-methylphenyl |
| 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | C₂₀H₁₆Cl₂N₂O₃ | 403.26 | Not reported | Dichlorophenyl, 4-methoxyphenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
